molecular formula C11H11N3O B1362517 2-(Phenylmethoxy)-4-pyrimidinamine CAS No. 60722-67-0

2-(Phenylmethoxy)-4-pyrimidinamine

Cat. No. B1362517
CAS RN: 60722-67-0
M. Wt: 201.22 g/mol
InChI Key: WLTMBHWSPFMLHL-UHFFFAOYSA-N
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Description

2-(Phenylmethoxy)-4-pyrimidinamine (PMP) is an organic compound that belongs to the class of pyrimidine derivatives. It is a nitrogen-containing heterocyclic compound that is commonly used in the synthesis of pharmaceuticals and other organic compounds. PMP has been found to have a wide range of biochemical and physiological effects, and its applications in scientific research have been studied extensively.

Scientific Research Applications

Pharmaceutical Development

2-(Phenylmethoxy)-4-pyrimidinamine: is a compound that can be used as a building block in the synthesis of various pharmaceutical agents. Its structure allows for the attachment of additional pharmacophores which can lead to the development of new drugs with potential antibacterial, antiviral, and antifungal properties . The compound’s ability to interact with different biological targets can be harnessed to create medications tailored for specific diseases.

Agricultural Chemicals

In agriculture, 2-(Phenylmethoxy)-4-pyrimidinamine derivatives may serve as precursors for the synthesis of herbicides, insecticides, and fungicides . The pyrimidinamine moiety is particularly interesting for its potential activity against a variety of plant pathogens, offering a way to protect crops and improve yield.

properties

IUPAC Name

2-phenylmethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-10-6-7-13-11(14-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMBHWSPFMLHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308875
Record name 2-(Phenylmethoxy)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylmethoxy)-4-pyrimidinamine

CAS RN

60722-67-0
Record name 60722-67-0
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Record name 2-(Phenylmethoxy)-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(phenylmethoxy)-4-pyridinamine
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